molecular formula C15H19BrN2O2 B2910976 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1448126-32-6

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2910976
CAS No.: 1448126-32-6
M. Wt: 339.233
InChI Key: AGKZJLQJYMIOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C15H19BrN2O2 and its molecular weight is 339.233. The purity is usually 95%.
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Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic compound that exhibits significant biological activity, particularly in the context of pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure

The compound is characterized by the following structure:

C15H19BrN2O\text{C}_{15}\text{H}_{19}\text{BrN}_2\text{O}

This structure includes a bromopyridine moiety, a piperidine ring, and a conjugated enone system, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell sensitivity to chemotherapeutic agents, particularly in BRCA-deficient tumors .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • Study 1 : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency in inhibiting cell proliferation .
Cell LineIC50 (µM)
MCF7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)4.0

Mechanistic Insights

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cell death in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 30 minutes.
  • Metabolism : Primarily metabolized by CYP450 enzymes, which may influence its pharmacological effects and toxicity profiles.

Toxicity Profile

While the compound shows promising biological activity, its toxicity must also be evaluated. Studies indicate that at therapeutic doses, it exhibits a favorable safety profile; however, further investigations are necessary to fully elucidate its long-term effects and potential side effects.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-2-3-6-14(19)18-10-7-12(8-11-18)20-15-13(16)5-4-9-17-15/h2,4-5,9,12H,1,3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKZJLQJYMIOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.